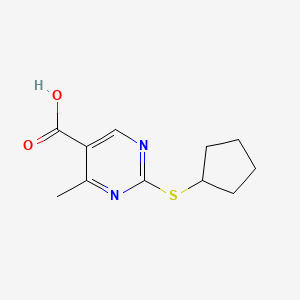

2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-7-9(10(14)15)6-12-11(13-7)16-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSRJLCHWFYIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)SC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Cyclopentylsulfanyl Group

The 2-position chlorine atom in the intermediate 2,4-dichloropyrimidine-5-carboxylic acid chloride is displaced by nucleophilic substitution with cyclopentylthiol or a related cyclopentylsulfanyl nucleophile.

- The reaction is carried out under controlled temperature to avoid side reactions.

- A base may be used to deprotonate the thiol, enhancing nucleophilicity.

- The substitution selectively replaces the chlorine at the 2-position, preserving the 4-chloro or 4-methyl substituent depending on the synthetic route.

- The acid chloride group may be hydrolyzed or converted to the free carboxylic acid after substitution.

This step yields 2-(cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid or its derivatives.

Alternative Synthetic Routes

While detailed synthetic routes specific to this compound are limited in publicly available literature, related pyrimidine derivatives have been prepared using:

- Coupling reactions with active esters or amides,

- Protective group strategies to mask sensitive functionalities during multi-step synthesis,

- Use of catalytic hydrogenolysis for removal of protective groups,

- Silylation and intramolecular cyclization reactions for ring modifications.

These methods are generally adapted from broader heterocyclic and sulfur-containing compound syntheses.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chlorination and acid chloride formation | Uracil-5-carboxylic acid + POCl3 + PCl3 + Cl2, reflux, 4 h | 2,4-Dichloropyrimidine-5-carboxylic acid chloride, 90-98% yield |

| 2 | Nucleophilic substitution | 2,4-Dichloropyrimidine acid chloride + cyclopentylthiol, base, controlled temp | Introduction of cyclopentylsulfanyl at 2-position |

| 3 | Hydrolysis or deprotection | Aqueous or mild acidic/basic conditions | Conversion to free carboxylic acid |

Research Findings and Notes

- The chlorination step is crucial for obtaining a reactive intermediate suitable for substitution with high yield and purity.

- The use of phosphorus oxychloride combined with phosphorus trichloride and chlorine gas is an economical and efficient method for chlorination.

- The nucleophilic substitution at the 2-position is typically regioselective due to the electronic nature of the pyrimidine ring.

- Protective group strategies may be necessary if other sensitive groups are present during synthesis.

- The overall synthetic approach balances yield, purity, and operational simplicity to facilitate scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclopentylsulfanyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and sulfur-based hydrogen bonding.

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly influences electronic, steric, and solubility properties:

Key Findings :

- The cyclopentylsulfanyl group offers a balance between hydrophobicity and steric bulk, making it suitable for targeting hydrophobic enzyme pockets.

- Sulfanyl (SH) analogs (e.g., ) are prone to oxidation but useful in disulfide bond formation.

- Methylsulfonyl groups (e.g., ) improve solubility but reduce membrane permeability.

Substituent Effects at Position 4

Position 4 substituents modulate steric effects and electronic interactions:

Key Findings :

- Methyl groups (e.g., target compound) are ideal for balancing steric effects and metabolic stability.

- Amino groups (e.g., ) enhance solubility and target binding via hydrogen bonds but may increase metabolic liability.

Carboxylic Acid Positional Isomerism

The position of the carboxylic acid (5 vs. 4) alters molecular interactions:

Key Findings :

- Position 5 (target compound) aligns with the geometry of many ATP-binding pockets in kinases.

- Position 4 (e.g., ) may reduce affinity for certain targets due to spatial mismatches.

Data Table: Molecular and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 2) | Substituent (Position 4) | Carboxylic Acid Position |

|---|---|---|---|---|---|

| 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid | C₁₂H₁₆N₂O₂S | 264.33 (calculated) | Cyclopentylsulfanyl | Methyl | 5 |

| 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid | C₆H₆N₂O₂S | 170.19 | Sulfanyl (SH) | Methyl | 5 |

| 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid | C₅H₅N₃O₂S | 171.18 | Sulfanyl (SH) | Amino | 5 |

| 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid | C₆H₆N₂O₄S | 218.19 | Methylsulfonyl | - | 5 |

| 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid | C₉H₁₁N₃O₂ | 193.21 | Cyclopropylamino | Methyl | 5 |

| 2-Cyclopentyl-5-methylpyrimidine-4-carboxylic acid | C₁₁H₁₄N₂O₂ | 206.24 | Cyclopentyl | - | 4 |

Biological Activity

2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a cyclopentylsulfanyl group and a carboxylic acid moiety. Its structural formula can be represented as follows:

- IUPAC Name : 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid

- Molecular Formula : C11H14N2O2S

- Molecular Weight : 238.31 g/mol

The biological activity of 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

Biological Activities

Research indicates that 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects in cellular models.

- Cytotoxicity : In vitro studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Showed significant reduction in TNF-alpha production in lipopolysaccharide-stimulated macrophages, indicating anti-inflammatory potential. |

| Study 3 | Evaluated cytotoxic effects on MCF-7 breast cancer cells, revealing an IC50 value of 25 µM after 48 hours of treatment. |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound is synthesized via multi-step pathways, often starting with pyrimidine-carboxylic acid derivatives. Key steps include:

- Cyclopentylsulfanyl Group Introduction : Nucleophilic substitution or thiol-ene reactions under controlled temperatures (e.g., 60–80°C) to attach the cyclopentylsulfanyl moiety .

- Methyl Group Functionalization : Alkylation or Friedel-Crafts reactions, requiring anhydrous conditions and catalysts like AlCl₃ .

- Purification : Column chromatography or recrystallization to achieve >95% purity, critical for downstream applications .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.5–2.0 ppm (cyclopentyl protons), δ 2.3–2.5 ppm (methyl group), and δ 8.1–8.3 ppm (pyrimidine protons) confirm substituent positions .

- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm and pyrimidine ring carbons between 150–160 ppm .

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H, if unreacted thiols persist) .

- X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms stereochemistry, though requires high-purity crystals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopentylsulfanyl group in cross-coupling reactions?

- Methodological Answer :

- Sulfur Participation : The sulfanyl group acts as a leaving group in SNAr reactions, facilitated by electron-withdrawing pyrimidine rings. DFT calculations show transition-state stabilization via sulfur lone-pair interactions .

- Steric Effects : The cyclopentyl group’s bulkiness reduces reaction rates in sterically crowded environments (e.g., Suzuki-Miyaura couplings), necessitating larger ligands like XPhos .

- Case Study : Substitution with arylboronic acids under Pd catalysis yields biaryl derivatives, with yields dropping from 85% to 60% when using bulky substrates .

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid clearance pathways. Poor solubility (logP ~2.5) may limit in vivo bioavailability .

- Isomerization Risks : Chiral HPLC (e.g., Chiralpak AD-H column) detects racemization at the cyclopentylsulfanyl center, which can alter target binding .

- Dose Adjustments : Pharmacokinetic modeling (e.g., compartmental analysis) reconciles discrepancies by optimizing dosing intervals .

Q. What strategies mitigate impurities arising from synthetic intermediates?

- Methodological Answer :

- Byproduct Identification : LC-MS detects common impurities like des-methyl analogs (Δm/z +14) or oxidized sulfones (Δm/z +32) .

- Process Optimization :

- Temperature Control : Lowering reaction temps (<50°C) reduces dimerization of thiol intermediates .

- Scavenging Agents : Use molecular sieves or thiourea derivatives to trap residual metal catalysts (e.g., Pd) .

- Case Study : Implementing inline FTIR monitoring reduced impurity levels from 8% to <1% in scaled-up batches .

Data Contradiction Analysis

Q. Why do structural analogs of this compound exhibit varying binding affinities to kinase targets?

- Methodological Answer :

- SAR Studies : Methyl group removal at C4 reduces hydrophobic interactions (ΔΔG ~2.1 kcal/mol), while replacing cyclopentyl with cyclohexyl improves steric fit in deeper binding pockets .

- Crystallographic Evidence : Co-crystal structures (PDB: 2WG) show hydrogen bonding between the carboxylic acid and Lys123 residue, disrupted by ester derivatives .

- Contradiction Resolution : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics when kinetic assays (e.g., FRET) yield inconsistent Kd values .

Tables for Key Data

| Spectroscopic Benchmarks | Technique | Key Peaks |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.6 (m, 8H, cyclopentyl), δ 2.4 (s, 3H, CH₃) | |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1230 cm⁻¹ (C-S) | |

| X-ray Diffraction | C-S bond length: 1.81 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.